4'-Methoxymagnaldehyde B
Description
4'-Methoxymagnaldehyde B (C₁₉H₁₈O₃, molecular weight: 294.1256 g/mol) is a lignan-derived phytochemical isolated from the fruits of Magnolia tripetala, a plant species endemic to the United States . Structurally, it features a methoxy group (-OCH₃) at the 4' position of its aromatic ring and an aldehyde functional group, distinguishing it from other lignans in the Magnolia genus. Its logP value of 3.22 suggests moderate lipophilicity, which may influence its bioavailability and interaction with biological targets .
For example, computational docking studies highlight its strong binding affinity (-6.40 to -7.40 kcal/mol) against COVID-19 proteins, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) .
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-3-[4-hydroxy-3-(4-methoxy-3-prop-2-enylphenyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C19H18O3/c1-3-5-16-13-15(8-10-19(16)22-2)17-12-14(6-4-11-20)7-9-18(17)21/h3-4,6-13,21H,1,5H2,2H3/b6-4+ |
InChI Key |
GZEHOGWVYRVLOJ-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)/C=C/C=O)O)CC=C |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=CC=O)O)CC=C |
Synonyms |
4'-methoxymagnaldehyde B |
Origin of Product |
United States |
Chemical Reactions Analysis
Coordination Chemistry
MBT’s thiosemicarbazone moiety enables metal ion coordination , enhancing its biological activity. The sulfur and nitrogen atoms act as donor sites, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) .
Proposed Coordination Mechanism:
Antibacterial Activity
MBT disrupts bacterial metabolism by:
-
Inhibiting Enzymes : Binding to metalloenzymes via metal chelation.
-
Membrane Disruption : Hydrophobic interactions with lipid bilayers .
In Vitro Efficacy Against Salmonella spp.
| Strain | MIC (μg/mL) |
|---|---|
| S. typhimurium | 32–64 |
| S. enteritidis | 64–128 |
Reaction Thermodynamics and Kinetics
Studies on analogous thiosemicarbazones reveal:
-
Endothermic Reaction Profile : Activation energies range from 49.03–79.52 kcal/mol for radical-mediated steps .
-
Rate-Determining Step : Proton transfer during C–C bond cleavage (ΔG‡ = 49.03 kcal/mol) .
Thermodynamic Parameters
| Step | ΔH (kcal/mol) | ΔG‡ (kcal/mol) |
|---|---|---|
| Radical Formation | +172.92 | 49.03 |
| C–O Bond Formation | -28.15 | 79.52 |
Functionalization and Derivatives
MBT serves as a precursor for Schiff base derivatives and metal complexes with enhanced bioactivity:
-
Bromination : Electrophilic substitution at the aromatic ring yields 5-bromo-MBT (90% yield) .
-
Aldol Condensation : Reacts with ketones (e.g., acetone) under basic conditions to form α,β-unsaturated carbonyl derivatives .
Example Aldol Reaction
Conditions:
Stability and Degradation
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4'-Methoxymagnaldehyde B with related lignans isolated from Magnolia species:
Key Observations :
- Aldehyde vs. Quinone Groups: Magnoquinone, which contains a quinone moiety, exhibits higher lipophilicity (logP = 3.45) than this compound, likely due to its extended conjugated system .
2.2.1 Antiviral Potential
In silico studies demonstrate that this compound binds more strongly to COVID-19 Mpro (docking score: -7.40 kcal/mol) than Menthiafolin (-6.90 kcal/mol) and 10-(β-Hydroxybutyryl)-10-deacetylbaccatin I (-7.20 kcal/mol) . This superior binding may arise from its aldehyde group forming hydrogen bonds with catalytic residues like Cys143.
2.2.2 Pesticidal Activity
Pharmacokinetic and Toxicity Profiles
- Bioavailability: this compound’s moderate logP (3.22) suggests better membrane permeability than 4'-Methoxymagndialdehyde (logP = 3.11) but lower than Magnoquinone (logP = 3.45) .
Q & A
Q. What are the recommended analytical techniques for characterizing 4'-Methoxymagnaldehyde B, and how should data discrepancies be resolved?
To confirm the identity and purity of this compound (C₁₉H₁₈O₃, MW 294.13 g/mol), use a combination of:
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with literature data (e.g., SciFinder or Reaxys) to verify structural assignments .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities, referencing retention times from studies on structurally similar methoxy-substituted aldehydes .
- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]⁺ at m/z 295.13) and fragmentation patterns against synthetic standards.
Q. Data Discrepancy Resolution :
Q. How can researchers optimize synthesis protocols for this compound to improve yield and reproducibility?
Synthetic optimization should address:
- Reagent Selection : Use deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1) to track reaction intermediates via isotopic labeling .
- Temperature Control : Maintain reaction temperatures below 65°C to prevent degradation of methoxy groups, as observed in related aldehydes .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, referencing protocols for 4-methoxybenzaldehyde derivatives .
Q. Yield Enhancement :
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
- Purify crude products using silica gel chromatography (hexane/ethyl acetate gradients) .
Advanced Research Questions
Q. What mechanistic insights explain the bioactivity of this compound in pharmacological models?
Hypothesized mechanisms include:
- Reactive Oxygen Species (ROS) Modulation : The methoxy and aldehyde groups may interact with cellular redox pathways, similar to 4-hydroxybenzaldehyde derivatives .
- Enzyme Inhibition : Molecular docking studies suggest potential binding to cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms, based on structural analogs like magnolignan I .
Q. Experimental Validation :
Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
Key Findings :
- Solvent Effects : Stability decreases in polar protic solvents (e.g., water) due to aldehyde hydration. Use ethanol or DMSO for long-term storage .
- pH Dependence : Under acidic conditions (pH < 3), the aldehyde group undergoes protonation, accelerating degradation. Neutral or slightly basic buffers (pH 7–8) are optimal .
Q. Methodological Recommendations :
- Perform stability studies using UV-Vis spectroscopy (λmax ~280 nm) over 72 hours.
- Apply Arrhenius kinetics to predict shelf life under varying temperatures .
Q. What strategies mitigate contradictions in reported bioactivity data for this compound across studies?
Common Pitfalls :
Q. Resolution Framework :
- Meta-analyze data from public repositories (e.g., PubChem BioAssay) to identify outliers.
- Validate findings with orthogonal assays (e.g., Western blotting for protein targets) .
Methodological Guidance Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
